molecular formula C15H20ClNO2 B2571070 Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester CAS No. 936130-71-1

Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester

Cat. No.: B2571070
CAS No.: 936130-71-1
M. Wt: 281.78
InChI Key: IGTIECNRJMVQEA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a methyl group and substituted with a 4-[4-(2-chloroethyl)-1-piperidinyl] group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method includes the reaction of 4-(2-chloroethyl)benzoic acid with methanol under acidic conditions to form the desired ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloroethyl group.

Major Products Formed

    Oxidation: Formation of 4-[4-(2-chloroethyl)-1-piperidinyl]benzoic acid.

    Reduction: Formation of 4-[4-(2-hydroxyethyl)-1-piperidinyl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2,4-dichloro-, methyl ester: Similar in structure but with different substituents on the benzoic acid moiety.

    Benzoic acid, 4-methyl-, methyl ester: Lacks the chloroethyl and piperidinyl groups, resulting in different chemical properties.

Uniqueness

Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester is unique due to the presence of the 4-[4-(2-chloroethyl)-1-piperidinyl] group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTIECNRJMVQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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